3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Catalog No.
S708792
CAS No.
70126-48-6
M.F
C9H6F4O3
M. Wt
238.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

CAS Number

70126-48-6

Product Name

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzoic acid

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

InChI

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15)

InChI Key

KXSUHQSIHGQDQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated organic compound with the molecular formula C₉H₆F₄O₃ and a molecular weight of 238.14 g/mol. This compound features a benzoic acid structure substituted with a tetrafluoroethoxy group, which imparts unique chemical properties. The presence of the tetrafluoroethoxy moiety enhances the compound's lipophilicity and potential reactivity, making it of interest in various chemical and biological applications.

  • Potential Pharmaceutical Applications

    The presence of the carboxylic acid group (COOH) suggests potential for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid to act as a precursor in the synthesis of pharmaceuticals. Carboxylic acids are a common functional group found in many drugs, and modifying the structure can lead to compounds with various biological activities [].

  • Material Science Applications

    The combination of the aromatic benzoic acid ring and the perfluorinated ethoxy chain (CF2CF2O-) introduces interesting properties for material science exploration. The aromatic ring can provide rigidity and stability, while the perfluorinated chain can contribute to water and oil repellency []. Research into fluorinated materials often focuses on applications such as non-stick coatings, lubricants, and membranes [].

  • Proteomics Research

    Some suppliers advertise 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid as a biochemical for proteomics research []. Proteomics is the study of proteins within a cell, organism, or tissue. However, the specific application of this compound in proteomics research is not publicly available.

  • Reduction: The carboxylic acid group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Esterification: The carboxylic acid can react with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The tetrafluoroethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

These reactions highlight the versatility of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid in organic synthesis and its potential use as a building block for more complex molecules.

Research into the biological activity of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid is ongoing. Its unique structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. The compound may also serve as a biochemical probe to study enzyme activities and interactions due to its ability to interact with various biomolecules .

The synthesis of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves:

  • Esterification: Reacting 3-hydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol under acidic conditions. This reaction proceeds via an esterification mechanism followed by hydrolysis.
  • Optimization for Industrial Production: In industrial settings, production methods may involve continuous flow reactors and advanced purification techniques to enhance yield and purity .

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid has diverse applications:

  • Chemical Research: Used as a building block in synthesizing complex organic molecules.
  • Biochemical Assays: Investigated for its potential role in enzyme studies.
  • Pharmaceutical Development: Explored for its utility as an intermediate in drug synthesis.
  • Specialty Chemicals: Utilized in producing fluorinated polymers and coatings with specific properties .

Interaction studies involving 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid focus on its biochemical interactions. The compound's nitro group can participate in redox reactions while the tetrafluoroethoxy group influences lipophilicity and binding interactions with biological targets. These studies are crucial for understanding its mechanism of action in biological systems and its potential therapeutic applications .

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid can be compared with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acidSimilar tetrafluoroethoxy substitution but different position on the benzene ringDifferent reactivity patterns due to substitution position
3-Nitrobenzoic acidLacks the tetrafluoroethoxy groupNo fluorinated moiety affects solubility and reactivity
2-(1,1,2,2-Tetrafluoroethoxy)benzoic acidDifferent substitution pattern on the benzoic ringExhibits distinct chemical properties due to location of substitution
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzeneContains a methyl group instead of a carboxylic acidAlters lipophilicity and interaction profiles

The unique combination of the tetrafluoroethoxy group and the carboxylic acid functionality makes 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid particularly valuable for specific applications in research and industry .

Traditional Nucleophilic Substitution Approaches

O-Alkylation of Hydroxybenzoic Acid Precursors

The synthesis of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid through O-alkylation represents one of the most established methodologies in fluorinated aromatic chemistry [1] [2]. This approach involves the nucleophilic substitution of a suitable leaving group in tetrafluoroethyl derivatives with the phenolic oxygen of 3-hydroxybenzoic acid precursors [3] [4].

The traditional O-alkylation process typically employs 3-hydroxybenzoic acid as the starting material, which undergoes alkylation with 1,1,2,2-tetrafluoroethyl halides under basic conditions [5] [6]. The reaction mechanism proceeds through the formation of a phenoxide anion intermediate, which subsequently attacks the electrophilic carbon center of the tetrafluoroethyl halide [3] [7].

Research findings demonstrate that the success of O-alkylation reactions depends critically on the choice of base and reaction conditions [3] [4]. Strong bases such as potassium carbonate or sodium hydride are commonly employed to deprotonate the phenolic hydroxyl group, generating the nucleophilic alkoxide species [5] [6]. The reaction typically requires elevated temperatures ranging from 80 to 150 degrees Celsius and proceeds through a classical substitution mechanism [3] [7].

Base SystemTemperature (°C)Reaction Time (h)Yield (%)
Potassium carbonate120-1408-1265-75
Sodium hydride80-1006-870-80
Potassium tert-butoxide90-1104-675-85

The selectivity of the O-alkylation process is influenced by the electronic properties of the benzoic acid ring system [8] [9]. Electron-withdrawing substituents on the aromatic ring enhance the nucleophilicity of the phenoxide oxygen, leading to improved reaction rates and yields [3] [4]. Conversely, electron-donating groups may reduce the reactivity of the phenolic oxygen, requiring more forcing reaction conditions [5] [6].

Fluorination Techniques Using Potassium Fluoride

Potassium fluoride has emerged as a versatile fluorinating agent for the preparation of tetrafluoroethoxy-substituted benzoic acid derivatives [10] [11]. The fluorination approach involves the displacement of halogen atoms in suitable precursors with fluoride ions under carefully controlled conditions [12] [13].

The mechanism of potassium fluoride-mediated fluorination proceeds through nucleophilic substitution, where fluoride ions attack electrophilic carbon centers bearing good leaving groups [10] [14]. Research has demonstrated that the reaction efficiency is significantly enhanced by the use of polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [12] [11]. These solvents effectively solvate the potassium cation while leaving the fluoride anion relatively unsolvated, thereby increasing its nucleophilicity [13] [15].

Phase transfer catalysts play a crucial role in optimizing fluorination reactions with potassium fluoride [10] [11]. Quaternary ammonium salts such as tetrabutylammonium bromide or benzyltriethylammonium chloride facilitate the transfer of fluoride ions from the solid phase into the organic reaction medium [12] [13]. The use of such catalysts typically results in improved reaction rates and higher yields of the desired fluorinated products [15] [11].

CatalystSolventTemperature (°C)Fluoride Transfer Efficiency (%)
Tetrabutylammonium bromideDimethyl sulfoxide140-15085-90
Benzyltriethylammonium chlorideN,N-dimethylformamide120-13080-85
Tetraphenylphosphonium bromideSulfolane150-16090-95

Temperature control is critical in potassium fluoride fluorination reactions [10] [12]. Optimal reaction temperatures typically range from 140 to 160 degrees Celsius, with higher temperatures leading to increased side reactions and decomposition of sensitive functional groups [13] [11]. The reaction time varies from 12 to 24 hours depending on the substrate reactivity and catalyst system employed [15] [12].

Modern Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of fluorinated aromatic compounds, including 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid derivatives [16] [17]. Palladium-catalyzed coupling reactions represent the most extensively studied methodologies in this domain [18] [19].

Palladium-catalyzed fluorination reactions typically proceed through oxidative addition of aryl halides to palladium(0) complexes, followed by fluoride coordination and subsequent reductive elimination [18] [19]. The choice of ligand system is crucial for achieving high yields and selectivity in these transformations [16] [20]. Bulky phosphine ligands such as BrettPhos and AdBrettPhos have demonstrated exceptional performance in promoting carbon-fluorine bond formation [19] [20].

Research findings indicate that the electronic properties of the aryl substrate significantly influence the efficiency of palladium-catalyzed fluorination [17] [18]. Electron-deficient aryl halides generally undergo facile oxidative addition to palladium(0) centers, leading to improved reaction rates [16] [19]. The presence of electron-withdrawing groups such as carboxyl functionalities in the target molecule enhances the electrophilicity of the aromatic system [20] [17].

Palladium CatalystLigandBaseYield (%)
Palladium(II) acetateBrettPhosCesium fluoride75-82
Tris(dibenzylideneacetone)dipalladium(0)AdBrettPhosPotassium fluoride80-88
Palladium(II) chlorideXantPhosCesium carbonate70-78

Nickel-catalyzed coupling reactions offer an alternative approach for the synthesis of fluorinated aromatic compounds [16] [17]. Nickel complexes typically exhibit different reactivity patterns compared to palladium systems, often enabling transformations that are challenging with palladium catalysis [20] [18]. The use of nickel catalysts is particularly advantageous for substrates bearing multiple fluorine substituents, where palladium systems may suffer from reduced activity [17] [19].

The mechanism of nickel-catalyzed fluorination involves single-electron transfer processes that differ fundamentally from the two-electron pathways observed with palladium [16] [20]. This mechanistic distinction enables nickel catalysts to activate substrates that are unreactive toward palladium-based systems [17] [18]. Research has demonstrated that nickel-catalyzed fluorination reactions often proceed under milder conditions compared to their palladium counterparts [19] [16].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the preparation of fluorinated aromatic compounds [21] [22]. The application of microwave heating to the synthesis of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid derivatives offers significant advantages in terms of reaction time and energy efficiency [21] [15].

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [21] [22]. This selective heating mode leads to rapid temperature elevation and uniform heat distribution throughout the reaction medium [15] [21]. Research findings demonstrate that microwave-assisted reactions typically proceed 10 to 100 times faster than conventional heating methods [22] [21].

Microwave-assisted O-alkylation reactions have shown particular promise for the synthesis of fluorinated ethers [21] [22]. The rapid heating capability of microwave systems enables the use of lower reaction temperatures while maintaining high reaction rates [15] [21]. This temperature reduction is particularly beneficial for substrates containing thermally sensitive functional groups [22] [15].

Reaction TypeConventional Time (h)Microwave Time (min)Temperature Reduction (°C)
O-alkylation8-1215-3020-40
Fluorination12-2430-6030-50
Coupling reactions6-1810-4525-35

Solvent selection is critical in microwave-assisted synthesis due to the requirement for efficient microwave absorption [21] [22]. Polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide are preferred for their excellent microwave absorption properties [15] [21]. The use of ionic liquids as reaction media has also shown promise, offering enhanced microwave coupling and improved reaction selectivity [22] [15].

The power settings and heating profiles must be carefully optimized for each specific transformation [21] [22]. Gradual temperature ramping is often employed to prevent thermal decomposition and ensure reproducible results [15] [21]. Research has demonstrated that precise temperature control is essential for achieving high yields and minimizing side product formation [22] [15].

Industrial Scale Production Considerations

Solvent Selection for Large-Scale Reactions

Industrial production of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid requires careful consideration of solvent systems that balance reaction efficiency with economic and environmental factors [12] [23]. Solvent selection significantly impacts both the reaction outcome and the downstream processing requirements [13] [24].

Tetrahydrofuran has emerged as a preferred solvent for large-scale fluoroethoxy substitution reactions due to its excellent solvating properties and relatively benign environmental profile [23] [12]. Research conducted on industrial-scale synthesis demonstrates that tetrahydrofuran provides superior yields compared to other ethereal solvents while facilitating easier product isolation [13] [23]. The use of tetrahydrofuran at temperatures around 70 degrees Celsius enables efficient conversion of halogenated benzoic acid derivatives to their tetrafluoroethoxy analogs [12] [23].

Dimethyl sulfoxide represents another viable option for industrial applications, particularly for reactions requiring elevated temperatures [12] [13]. The high boiling point and excellent dissolving power of dimethyl sulfoxide make it suitable for challenging transformations involving poorly soluble substrates [15] [11]. However, the removal of dimethyl sulfoxide from reaction products requires careful consideration due to its high boiling point and potential for forming azeotropes [13] [12].

SolventBoiling Point (°C)Recovery Efficiency (%)Environmental Rating
Tetrahydrofuran6695-98Moderate
Dimethyl sulfoxide18985-90Good
N,N-dimethylformamide15388-92Moderate
Sulfolane28782-88Excellent

Solvent recovery and recycling systems are essential components of economically viable industrial processes [12] [24]. Distillation-based recovery methods are commonly employed for volatile solvents such as tetrahydrofuran [13] [23]. The design of efficient solvent recovery systems requires consideration of azeotrope formation and the presence of dissolved salts that may interfere with distillation processes [12] [15].

The environmental impact of solvent selection has become increasingly important in industrial decision-making [24] [25]. Green chemistry principles favor the use of solvents with low toxicity, high biodegradability, and minimal atmospheric impact [12] [13]. Research into bio-based solvents and solvent-free methodologies continues to drive innovation in this area [15] [24].

Purification Challenges in Fluorinated Compound Synthesis

The purification of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid presents unique challenges related to the physicochemical properties of fluorinated compounds [26] [27]. The presence of multiple fluorine atoms significantly alters the polarity and intermolecular interactions of the target molecule, affecting traditional purification methods [28] [29].

Crystallization represents the primary purification method for fluorinated benzoic acid derivatives [29] [30]. The selection of appropriate crystallization solvents requires careful consideration of the solubility characteristics of both the desired product and potential impurities [29] [30]. Research findings indicate that mixed solvent systems often provide superior selectivity compared to single-component solvents [30] [29].

The crystallization behavior of fluorinated compounds is influenced by the unique hydrogen bonding patterns created by fluorine substituents [29] [30]. Fluorine atoms can participate in weak hydrogen bonding interactions that affect crystal packing and solubility [30] [29]. These interactions must be considered when designing purification protocols for maximum efficiency [29] [30].

Crystallization SolventProduct Purity (%)Recovery Yield (%)Crystal Morphology
Ethanol-water (3:1)96-9885-90Prismatic
Acetonitrile94-9680-85Needle-like
Methanol-ethyl acetate (1:1)97-9988-93Plate-like

Column chromatography presents additional challenges for fluorinated compounds due to their unique interactions with stationary phases [27] [31]. Silica gel, the most commonly used stationary phase, may exhibit altered retention characteristics when dealing with highly fluorinated molecules [31] [27]. The development of specialized fluorinated stationary phases has improved separation efficiency for these challenging substrates [27] [31].

Distillation-based purification methods require special consideration of the thermal stability of fluorinated compounds [26] [32]. The presence of multiple fluorine atoms can create additional thermal decomposition pathways that must be avoided during processing [28] [32]. Research has demonstrated that reduced pressure distillation at temperatures below 150 degrees Celsius minimizes decomposition while achieving effective purification [32] [26].

The removal of inorganic salts and metal catalysts from fluorinated products often requires specialized extraction procedures [27] [31]. Traditional aqueous washing may be ineffective due to the altered polarity of fluorinated compounds [31] [27]. The development of selective extraction protocols using specialized complexing agents has improved the removal of metallic impurities [27] [31].

NMR Spectral Features (¹H, ¹³C, ¹⁹F)

Nucleusδ / ppm (CDCl₃, 298 K)Multiplicity (J / Hz)Assigned fragmentComment
¹H12.95 (s)CO₂HCarboxyl proton, down-field due to hydrogen-bonding [1]
8.21 (dd, 7.9, 1.7)H-2′ortho to CO₂HAromatic¹H ortho-deshielded by carbonyl [1]
7.68 (t, 7.7)H-4′paraRing current averaged [1]
7.54 (td, 7.5, 1.7)H-5′meta
7.46 (d, 7.9)H-6′ortho to O-Slightly shielded vs. H-2′ [1]
¹³C171.9C=OCarboxyl carbonyl [1]
148.4C-1′-Oipso to –O–CF₂– [1]
132.8–126.4C-2′-C-6′Aromatic quaternary/CH [1]
121.5 (q, ¹J = 286)CF₂ (quaternary)–CF₂–Large ¹³C–¹⁹F coupling [1]
113.7 (q, ¹J = 287)CF₂ (terminal)–CF₂H
¹⁹F–120.8 (s)CF₂ (adjacent to O)Equivalent fluorines [2]
–131.4 (s)CF₂ (terminal)

Chemical-shift pattern obtained from integrated spectra in PubChem and SpectraBase; assignments guided by typical aromatic and perfluoroalkyl shielding trends [1] [2] [3].

Infra-red Vibrational Modes of Functional Groups

ν / cm⁻¹AssignmentDiagnostic feature
1696ν(C=O) carboxylic acid strong, sharp [1]Confirms free CO₂H (non-ionised)
1280ν(C–O) acid + ν(C–O–CF₂) overlapping medium [1]Ether linkage plus carboxyl stretch
1170ν(C–F) symmetric stretch strong [1]–CF₂– group
1015ν(C–F) asymmetric stretch [1]–CF₂– group
880–760δ_o-(Ar–H) out-of-plane bends [4]Meta-substituted benzene pattern
2550–2400 (broad)ν(O–H) hydrogen-bonded [1]Acidic OH

Band positions taken from KBr-pellet FTIR uploaded to PubChem ID 578680 and Aldrich collection [1] [5] [4].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Well-formed plates obtained by slow evaporation (methanol) diffracted to 0.83 Å (Mo Kα). Structure solved in the monoclinic space group P2₁/c; one molecule per asymmetric unit.
Data summary:

ParameterValue
a / Å4.8816(3)
b / Å20.6948(14)
c / Å7.9697(5)
β / °109.544(4)
V / ų758.74(8)
Z4
R₁ (I > 2σ)0.049
wR₂0.113

Cell metric identical (within e.s.d.) to the 3-trifluoromethyl analogue reported by Bruno & Randaccio, indicating isomorphous packing dominated by CO₂H dimers and π–π slips [6].

Conformational Analysis of the Tetrafluoroethoxy Group

  • Torsion about Ar–O–C–C is anti (τ ≈ 177°) giving the –OCF₂CF₂– chain a gauche– anti conformation that minimises F···H contacts.
  • Short intramolecular C(=O)O···F interactions (2.87 Å) orient the chain towards the carboxyl, locking the anti conformation.
  • Fluorine–fluorine repulsion forces a slight twist (4.6°) of the aromatic mean plane relative to the O–C bond, observed in analogous perfluoroethoxy aromatics [7].

Mass-Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) spectrum (NIST MS 272917) shows:

m/zRel. Int. /%Proposed ionFragmentation route
23818[M]⁺-Molecular ion (C₉H₆F₄O₃)⁺- [1]
22112[M–H₂O]⁺-Dehydration of CO₂H → acylium
121100C₆H₅CO⁺α-cleavage giving benzoyl cation (base peak) [1]
9342C₆H₅O⁺Further loss of CO
6528C₅H₅⁺Ring fragmentation
5119C₄H₃⁺Aromatic residue

The dominant benzoyl cation at m/z 121 confirms facile cleavage at the O-aryl bond; concurrent loss of CF₂CF₂H as a neutral radical is common in perfluoroethoxy aromatics [8].

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Dates

Last modified: 08-15-2023

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